

Technical Guide: 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine
Cat. No.:	B023811

[Get Quote](#)

CAS Number: 762240-99-3

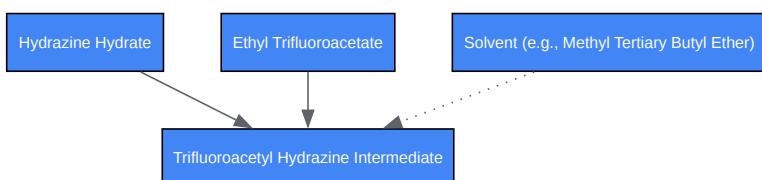
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine**, a key intermediate in the synthesis of various pharmaceutical compounds. This guide includes its chemical properties, detailed synthesis and purification protocols, and analytical characterization data.

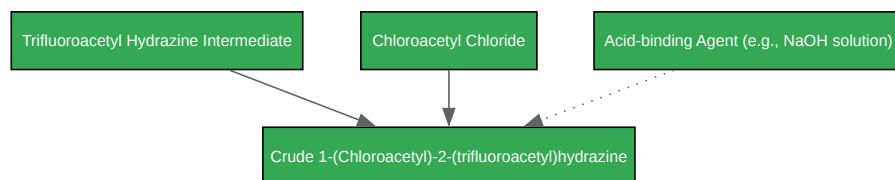
Chemical and Physical Properties

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is a white solid at room temperature. It is characterized by the presence of both a chloroacetyl and a trifluoroacetyl group, making it a reactive building block in organic synthesis.

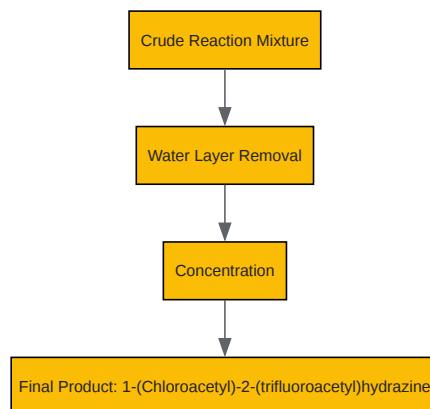
Property	Value	Reference
CAS Number	762240-99-3	
Molecular Formula	C ₄ H ₄ ClF ₃ N ₂ O ₂	
Molecular Weight	204.53 g/mol	
Appearance	White Solid	
Purity	≥98%	
Storage Temperature	Sealed in dry, store in freezer, under -20°C	
InChI Key	DYKIVKLXFDNBMY- UHFFFAOYSA-N	
Canonical SMILES	C(C(=O)NNC(=O)C(F)(F)F)Cl	


Synthesis Protocol

The following protocol for the synthesis of **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine** is based on established patent literature, providing a high-yield and efficient method.


Synthesis Workflow

Synthesis of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine


Step 1: Formation of Trifluoroacetyl Hydrazine

Step 2: Acylation

Step 3: Work-up and Isolation

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Experimental Procedure

This two-step, one-pot synthesis involves the initial formation of trifluoroacetyl hydrazine, followed by acylation with chloroacetyl chloride.

Materials:

- Hydrazine hydrate
- Ethyl trifluoroacetate
- Solvent (e.g., Methyl tertiary butyl ether)
- Chloroacetyl chloride
- Acid-binding agent (e.g., 50% Sodium hydroxide solution)

Step-by-step Protocol:

- Formation of Trifluoroacetyl Hydrazine: In a suitable reaction vessel, dissolve hydrazine hydrate in the chosen solvent. To this solution, add ethyl trifluoroacetate. The reaction is typically carried out at room temperature.
- Acylation with Chloroacetyl Chloride: To the resulting trifluoroacetyl hydrazine solution, slowly add chloroacetyl chloride. During the addition, maintain the pH of the reaction mixture between 6 and 7 by the controlled addition of an acid-binding agent, such as a 50% sodium hydroxide solution.
- Reaction Completion and Work-up: After the addition of chloroacetyl chloride is complete, continue to stir the reaction mixture at room temperature for approximately 2 hours.
- Isolation of the Product: Once the reaction is complete, allow the mixture to stand and separate the aqueous layer. The organic layer, containing the product, is then concentrated under reduced pressure to yield the final product, **1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine**.

Yield and Purity:

Under optimized conditions, this method can produce yields of up to 97.3% with a purity of 98%.

Analytical Characterization

A comprehensive analysis is crucial for confirming the identity and purity of **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine**.

Spectroscopic Data

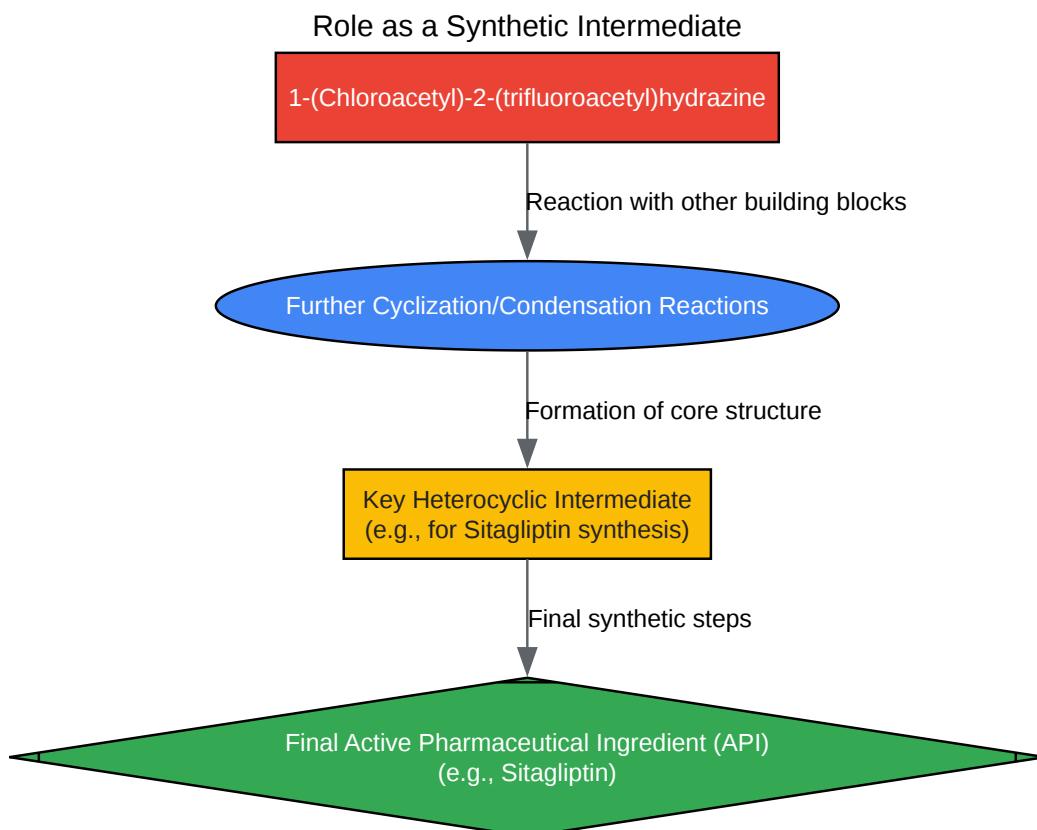
Technique	Data
^1H NMR	Data is available from commercial suppliers and spectral databases. The spectrum is expected to show signals corresponding to the methylene protons of the chloroacetyl group and the N-H protons of the hydrazine moiety.
^{13}C NMR	A ^{13}C NMR spectrum is available in the SpectraBase database.
Mass Spectrometry (MS)	Expected Exact Mass: 203.9913 g/mol . Mass spectral data is available from commercial suppliers.
Infrared (IR) Spectroscopy	IR spectral data is available from commercial suppliers, which would show characteristic peaks for the carbonyl (C=O) and N-H functional groups.

Chromatographic Analysis

While a specific, validated HPLC method for this compound is not readily available in the public domain, a general approach for purity determination and analysis can be outlined based on methods used for similar pharmaceutical intermediates.

Suggested HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).


- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 30 °C.

This method should be validated for linearity, precision, accuracy, and specificity for reliable quantitative analysis.

Role in Drug Development

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its bifunctional nature allows for the construction of more complex heterocyclic structures, which are common motifs in pharmacologically active molecules.

Role as an Intermediate Workflow

[Click to download full resolution via product page](#)

Intermediate Workflow Diagram

Safety Information

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Precautionary Statement
H319: Causes serious eye irritation.	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.

- To cite this document: BenchChem. [Technical Guide: 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023811#1-chloroacetyl-2-trifluoroacetyl-hydrazine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com